Octreotide - 79517-01-4

Octreotide

Catalog Number: EVT-242340
CAS Number: 79517-01-4
Molecular Formula: C53H74N10O14S2
Molecular Weight: 1139.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Octreotide Acetate is the acetate salt of a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone.
A potent, long-acting synthetic SOMATOSTATIN octapeptide analog that inhibits secretion of GROWTH HORMONE and is used to treat hormone-secreting tumors; DIABETES MELLITUS; HYPOTENSION, ORTHOSTATIC; HYPERINSULINISM; hypergastrinemia; and small bowel fistula.
See also: Octreotide (has active moiety).

[111In-DTPA0]Octreotide

    Compound Description: [111In-DTPA0]Octreotide is a radiolabeled form of octreotide, where DTPA stands for diethylenetriaminepentaacetic acid. It is used in peptide receptor radionuclide therapy (PRRT) and somatostatin receptor scintigraphy for the diagnosis and treatment of neuroendocrine tumors.

[90Y-DOTA0,Tyr3]Octreotide

    Compound Description: This compound is another radiolabeled form of octreotide. It utilizes DOTA (tetraazacyclododecanetetraacetic acid) as a chelator for the radioactive isotope Yttrium-90 (90Y). This compound is also investigated for its potential in peptide receptor radionuclide therapy (PRRT).

99mTc(I)-HYNIC-octreotide

    Compound Description: This compound utilizes 99mTc, a different radioisotope, for labeling octreotide. HYNIC serves as a bifunctional chelator to link technetium-99m to the octreotide molecule. This compound was investigated for its potential as a radiopharmaceutical for somatostatin receptor scintigraphy, specifically in pancreatic tumor imaging.

    Compound Description: [68Ga-DOTATOC is a radiolabeled compound that utilizes the chelator DOTA (tetraazacyclododecanetetraacetic acid) to bind to the radioactive isotope Gallium-68 (68Ga). It targets somatostatin receptors, primarily SSTR2, similar to octreotide. This compound is used in positron emission tomography (PET) imaging for the detection and staging of neuroendocrine tumors.

Octreotide LAR (Long-Acting Repeatable)

    Compound Description: Octreotide LAR is a long-acting formulation of octreotide. It consists of octreotide encapsulated in biodegradable microspheres that slowly release the active drug over several weeks. This formulation is primarily used for long-term treatment of acromegaly and neuroendocrine tumors.

Lanreotide

    Compound Description: Lanreotide is another synthetic octapeptide analog of somatostatin. Like octreotide, it exhibits high binding affinity for SSTR2 and, to a lesser extent, for SSTR5. Lanreotide is also available in a long-acting formulation (Lanreotide Autogel) and is used in the management of acromegaly and neuroendocrine tumors.

    Compound Description: Vapreotide is another synthetic octapeptide analog of somatostatin with a high affinity for SSTR2 and, to a lesser extent, for SSTR5. It is primarily used to manage bleeding from esophageal varices.

Somatostatin

    Compound Description: Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a naturally occurring cyclic peptide hormone produced in the hypothalamus and other tissues. It acts primarily as an inhibitory hormone, regulating the endocrine system and affecting neurotransmission and cell proliferation. It binds to five different somatostatin receptors (SSTR1-5).

Sandostatin

    Compound Description: Sandostatin is the brand name for octreotide acetate, the active pharmaceutical ingredient.

Overview

Octreotide is a synthetic analog of the naturally occurring hormone somatostatin, which plays a critical role in inhibiting the secretion of several hormones and substances in the body. It is primarily used in the treatment of various conditions, including acromegaly, carcinoid syndrome, and other neuroendocrine tumors. Octreotide's efficacy as a therapeutic agent stems from its ability to bind to somatostatin receptors, thereby modulating endocrine functions and reducing hormone secretion.

Source

Octreotide was first developed in the 1980s and has since been widely studied and utilized in clinical settings. Its development was driven by the need for a long-acting somatostatin analog that could provide more effective management of hormone-secreting tumors compared to natural somatostatin, which has a very short half-life.

Classification

Octreotide belongs to the class of drugs known as somatostatin analogs. It is classified as a peptide drug due to its structure, which consists of a sequence of amino acids. The chemical structure of octreotide includes several modifications that enhance its stability and potency compared to natural somatostatin.

Synthesis Analysis

Methods

The synthesis of octreotide can be accomplished through various methods, primarily categorized into solid-phase synthesis and liquid-phase synthesis.

  1. Solid-Phase Synthesis: This method involves attaching the first amino acid of the peptide to a solid support resin. Subsequent amino acids are added stepwise while protecting certain functional groups to prevent unwanted reactions. The process culminates with cleavage from the resin and purification.
  2. Liquid-Phase Synthesis: This approach allows for the coupling of shorter peptide fragments synthesized separately. These fragments are then combined in solution to form the complete octreotide molecule.
  3. Hybrid Approach: Recent advancements have introduced hybrid methods that combine solid-phase synthesis for initial peptide blocks with liquid-phase synthesis for subsequent coupling, optimizing both efficiency and yield .

Technical Details

The synthesis typically employs various protecting groups for amino acids to ensure selectivity during coupling reactions. Common reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for activating carboxylic acids during peptide bond formation. Purification is often achieved using high-performance liquid chromatography (HPLC) techniques .

Molecular Structure Analysis

Structure

Octreotide's molecular formula is C47H60N10O10C_{47}H_{60}N_{10}O_{10}, and it has a molecular weight of approximately 1019.17 g/mol. The structural formula features a cyclic arrangement due to the presence of disulfide bridges formed between cysteine residues, which contribute to its stability and activity.

Data

The specific sequence of octreotide is:
D Phe Cys Phe D Trp Lys Thr Cys Threoninol\text{D Phe Cys Phe D Trp Lys Thr Cys Threoninol}
This sequence highlights its structural uniqueness compared to natural somatostatin .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in octreotide synthesis include:

  1. Peptide Coupling: The formation of peptide bonds between amino acids through condensation reactions.
  2. Disulfide Bond Formation: The oxidation of thiol groups from cysteine residues leads to disulfide bridges, crucial for maintaining structural integrity.
  3. Deprotection Reactions: Removal of protecting groups after synthesis is essential for activating functional sites on the peptide.

Technical Details

These reactions typically require controlled conditions such as specific pH levels and temperatures to ensure high yields and purity .

Mechanism of Action

Process

Octreotide exerts its effects by binding to somatostatin receptors (particularly subtype 2) located on various cell types throughout the body. This binding inhibits adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels, which subsequently reduces hormone secretion from endocrine glands.

Data

Research indicates that octreotide has a high binding affinity for somatostatin receptors, with dissociation constants ranging from 4.31 nM for certain receptor types . This strong interaction underlies its therapeutic efficacy in managing conditions associated with excessive hormone production.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Octreotide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and can be formulated into injectable forms for clinical use.
  • Stability: Octreotide demonstrates good stability under physiological conditions due to its modified structure.

Chemical Properties

  • pH Range: The optimal pH for octreotide solutions is generally around neutral (pH 7).
  • Storage Conditions: It should be stored at controlled room temperature away from light to maintain its integrity over time.

Relevant analyses often utilize chromatographic techniques such as HPLC or ultra-high-performance liquid chromatography (UHPLC) for purity assessment and quality control .

Applications

Scientific Uses

Octreotide has several significant applications in medicine:

  • Treatment of Acromegaly: Used to reduce growth hormone levels in patients with acromegaly.
  • Management of Carcinoid Syndrome: Alleviates symptoms associated with neuroendocrine tumors that secrete serotonin.
  • Diagnostic Imaging: Utilized in imaging techniques targeting somatostatin receptors on tumors, aiding in diagnosis and treatment planning.
Molecular Mechanisms of Octreotide Action

Octreotide is a synthetic cyclic octapeptide modeled after the endogenous tetradecapeptide somatostatin-14 (SST-14). Its therapeutic effects arise from targeted interactions with somatostatin receptors (SSTRs), predominantly G-protein coupled receptors (GPCRs), leading to modulation of downstream signaling pathways critical for hormone secretion and tumor growth control.

Somatostatin Receptor (SSTR) Subtype Interactions

SSTR2 and SSTR5 Binding Affinity Dynamics

Octreotide exhibits high-affinity binding primarily to SSTR2 (Ki = 0.2–2.1 nM) and moderate affinity to SSTR5 (Ki = 5–11 nM), with negligible binding to SSTR1, SSTR3, or SSTR4 [2] [4] [7]. This selectivity stems from structural features:

  • Pharmacophore Conservation: Octreotide retains the core β-turn residues (Phe³, D-Trp⁴, Lys⁵, Thr⁶) homologous to Phe⁷, Trp⁸, Lys⁹, and Thr¹⁰ in SST-14, crucial for receptor engagement [7].
  • Receptor Pocket Interactions: Cryo-EM structures reveal that Lys⁵ of octreotide forms a polar network with SSTR2 residues D122³.³², Q126³.³⁶, and Y302⁷.⁴³, while Phe³ inserts into a hydrophobic pocket formed by TM5 residues (I¹⁹⁵, Y²⁰⁵) [1] [7]. Substitution of L-Trp with D-Trp⁴ enhances metabolic stability without compromising SSTR2 affinity [7].

Table 1: Binding Affinity (Ki, nM) of Octreotide for SSTR Subtypes [1] [2] [4]

SSTR1SSTR2SSTR3SSTR4SSTR5
>1,0000.2–2.140–187>1,0005–11

Differential Expression Patterns in Neuroendocrine Tumors (NETs)

SSTR subtype expression heterogeneity dictates octreotide’s clinical efficacy:

  • SSTR2 Predominance: >80% of gastroenteropancreatic NETs and pituitary adenomas overexpress SSTR2, correlating with octreotide sensitivity [2] [9]. Tumors with low SSTR2 expression (e.g., some insulinomas) respond poorly [4].
  • Co-expression with SSTR5: 30–50% of SSTR2-positive tumors co-express SSTR5, potentially augmenting antisecretory effects via additive signaling [4] [9]. SSTR5 activation specifically inhibits insulin and prolactin secretion [7].
  • Diagnostic Relevance: SSTR2 expression enables tumor visualization via ⁶⁸Ga-DOTATATE PET, serving as a predictive biomarker for therapy response [9].

Table 2: SSTR Subtype Expression in Major NET Types [2] [4] [9]

Tumor TypeSSTR2+ (%)SSTR5+ (%)Clinical Correlation
Carcinoid (Midgut)85–95%40–50%High symptom control (flushing/diarrhea)
Pancreatic VIPoma70–80%30–40%Reduced VIP secretion & stool volume
GH-secreting Pituitary>90%50–60%Normalized IGF-1 in 60–70% of patients
Insulinoma40–50%20–30%Limited efficacy for hypoglycemia

Intracellular Signaling Pathways

G-Protein Coupled Receptor (GPCR) Activation and Downstream Effectors

Octreotide-bound SSTR2 couples primarily to inhibitory Gαi/o proteins, triggering:

  • Adenylate Cyclase Inhibition: Reduced cAMP production suppresses protein kinase A (PKA), leading to decreased hormone secretion (e.g., GH, glucagon, VIP) and cell proliferation [1] [4] [10].
  • β-Arrestin Recruitment: Unlike endogenous SST-14, octreotide shows biased agonism toward Gαi over β-arrestin pathways. This reduces receptor internalization and mitigates long-term desensitization [1] [4].
  • MAPK Pathway Modulation: Sustained ERK1/2 phosphorylation via Gβγ subunits induces cell cycle arrest in G0/G1 phase, inhibiting NET growth [4] [9].

Modulation of Calcium Influx via L-Type Channels

Octreotide suppresses voltage-dependent calcium channels (VDCCs) in neuroendocrine cells:

  • Mechanism: Gβγ subunits directly inhibit L-type Ca²⁺ channels, reducing Ca²⁺ entry and cytosolic Ca²⁺ concentrations [3] [8].
  • Functional Impact: Attenuated Ca²⁺ influx diminishes exocytosis of hormone-containing vesicles (e.g., serotonin in carcinoid tumors, insulin in pancreatic NETs) [3] [8]. In human gut NET cells, 100 nM octreotide reduces Ca²⁺ current amplitude by 35–38% [3].
  • Selectivity: Effects are mediated via SSTR2/SSTR5 and are abolished by dihydropyridine inhibitors (e.g., isradipine), confirming L-type specificity [3] [8].

Phospholipase C and Inositol Triphosphate (IP3) Signaling Cascades

SSTR2 activation triggers phospholipase C (PLC)-β stimulation:

  • IP3 Production: PLC-β hydrolyzes PIP₂ to IP₃, mobilizing Ca²⁺ from endoplasmic reticulum stores [6] [10].
  • Calcium-Induced Contraction: Elevated cytosolic Ca²⁺ activates calmodulin and myosin light-chain kinase, inducing smooth muscle contraction in vascular and gastrointestinal tissues [10]. This underlies octreotide’s ability to reduce splanchnic blood flow and intestinal secretion [6].
  • DAG-PKC Axis: Concomitant diacylglycerol (DAG) production activates protein kinase C (PKC), regulating cell growth and apoptosis in NETs [4].

Comparative Mechanistic Analysis with Endogenous Somatostatin

Octreotide’s design overcomes inherent limitations of SST-14:

Table 3: Octreotide vs. Endogenous Somatostatin-14 [1] [5] [7]

PropertySomatostatin-14OctreotideFunctional Consequence
Half-life<3 minutes1.5–2 hours (SC); 4–6 weeks (LAR)Sustained receptor occupancy & clinical effect
Receptor SelectivityPan-SSTR (SSTR1–5)SSTR2 > SSTR5 ≫ SSTR3Targeted action on NET-expressed subtypes
Metabolic StabilityRapid cleavage by peptidasesResistant to enzymatic degradationImproved bioavailability
β-Arrestin BiasStrong recruitmentReduced recruitmentLess receptor internalization & tolerance
Signaling EffectsTransient cAMP inhibitionProlonged cAMP/IP₃ suppressionEnhanced antisecretory & antiproliferative effects
  • Structural Optimization: Deletion of N-terminal residues and D-Trp⁴ substitution confer protease resistance, extending half-life from minutes to hours [5] [7].
  • Receptor Subtype Specificity: SST-14 activates all five SSTRs non-selectively, while octreotide’s affinity for SSTR2/SSTR5 focuses action on NET-relevant pathways [4] [7].
  • Signaling Bias: Cryo-EM structures show octreotide stabilizes SSTR2 conformations favoring Gαi coupling over β-arrestin, reducing desensitization compared to SST-14 [1] [7].

Properties

CAS Number

79517-01-4

Product Name

Octreotide

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C53H74N10O14S2

Molecular Weight

1139.3 g/mol

InChI

InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1

InChI Key

QWFYIFWTVZFPRY-LODIGNQBSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Solubility

1.22e-02 g/L

Synonyms

Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.